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Compound of Interest

Compound Name: Ripk1-IN-20

Cat. No.: B12367807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and chemical properties of

Ripk1-IN-20, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This

document details the compound's mechanism of action, summarizes its key quantitative data,

and provides comprehensive experimental protocols for its characterization.

Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that

functions as a key regulator of cellular signaling pathways governing inflammation, cell survival,

and programmed cell death.[1] One of the key pathways regulated by RIPK1 is necroptosis, a

form of regulated necrosis that is implicated in the pathophysiology of a wide range of human

diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-

reperfusion injury. The kinase activity of RIPK1 is essential for the initiation of the necroptotic

cascade, making it a prime therapeutic target for the development of novel anti-inflammatory

agents.

Discovery of Ripk1-IN-20
Ripk1-IN-20, also referred to as compound 20 in the primary literature, was identified through a

structure-based drug design and lead optimization program aimed at developing potent and

selective type-II kinase inhibitors of RIPK1.[1] The discovery process involved the screening of

a chemical library and subsequent optimization of hit compounds to improve their potency,
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selectivity, and pharmacokinetic properties. The co-crystal structure of Ripk1-IN-20 in complex

with the RIPK1 kinase domain has been determined (PDB ID: 8I2N), providing valuable

insights into its binding mode.[1]

Chemical Properties of Ripk1-IN-20
The chemical structure and key properties of Ripk1-IN-20 are summarized below.

Property Value

IUPAC Name
2-(1H-Indazol-6-yl)-N-(4-

(trifluoromethoxy)phenyl)acetamide

CAS Number 3026543-19-8

Molecular Formula C₁₆H₁₂F₃N₃O₂

Molecular Weight 347.28 g/mol

Appearance Solid

Quantitative Data
The inhibitory activity of Ripk1-IN-20 against RIPK1 kinase and its ability to block necroptosis

in cellular assays have been quantified.

Table 1: In Vitro Activity of Ripk1-IN-20
Assay

Target/Cell
Line

Parameter Value Reference

Biochemical

Kinase Assay
Human RIPK1 IC₅₀ 59.8 nM [1]

Cellular

Necroptosis

Assay

Human HT-29

cells
EC₅₀ 1.06 - 4.58 nM [1]

Cellular

Necroptosis

Assay

Murine L929

cells
EC₅₀ 1.06 - 4.58 nM [1]
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Mechanism of Action
Ripk1-IN-20 is a type-II kinase inhibitor of RIPK1.[1] Unlike type-I inhibitors that bind to the

active conformation of the kinase, type-II inhibitors bind to the inactive "DFG-out" conformation,

where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding

often leads to higher selectivity as it exploits a less conserved allosteric pocket adjacent to the

ATP-binding site. The co-crystal structure of Ripk1-IN-20 with RIPK1 confirms its binding to the

inactive conformation, thereby preventing the kinase from adopting its active state and initiating

the downstream signaling cascade that leads to necroptosis.[1]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize Ripk1-IN-20 are provided

below.

Synthesis of Ripk1-IN-20
While a detailed, step-by-step synthesis protocol for Ripk1-IN-20 is not explicitly provided in

the primary literature, the general synthetic scheme for this class of compounds involves the

coupling of a substituted indazole acetic acid with a substituted aniline.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP

produced in the kinase reaction.[2][3]

Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Ripk1-IN-20 or other test compounds

ADP-Glo™ Kinase Assay Kit (Promega)
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Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

White, opaque 384-well plates

Procedure:

Prepare serial dilutions of Ripk1-IN-20 in assay buffer.

In a 384-well plate, add 2.5 µL of the compound dilutions.

Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate to each well.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction

volume is 10 µL.

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™

Reagent.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (HT-29 Cells)
This cell-based assay measures the ability of Ripk1-IN-20 to protect cells from TNFα-induced

necroptosis.[1]

Materials:
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HT-29 human colon adenocarcinoma cells

DMEM supplemented with 10% FBS and antibiotics

Human Tumor Necrosis Factor-alpha (TNFα)

SM-164 (a SMAC mimetic)

z-VAD-FMK (a pan-caspase inhibitor)

Ripk1-IN-20 or other test compounds

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

White, clear-bottom 96-well plates

Procedure:

Seed HT-29 cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and

allow them to adhere overnight.

Prepare serial dilutions of Ripk1-IN-20 in cell culture medium.

Pre-treat the cells with the compound dilutions for 1 hour.

Induce necroptosis by adding a mixture of TNFα (e.g., 20 ng/mL), SM-164 (e.g., 100 nM),

and z-VAD-FMK (e.g., 20 µM) to the wells.

Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's

instructions. Briefly, add an equal volume of CellTiter-Glo® reagent to each well, mix, and

measure the luminescence.

Calculate the percent cell viability for each compound concentration relative to untreated

controls and determine the EC₅₀ value by fitting the data to a dose-response curve.
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Caption: RIPK1 Signaling Pathway and Point of Intervention by Ripk1-IN-20.
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Caption: Experimental Workflow for the Characterization of Ripk1-IN-20.
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Caption: Mechanism of Action of Ripk1-IN-20 as a Type-II Kinase Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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